Racemetyrosine is under investigation in clinical trial NCT03512756 (A Randomized Phase 2/3 Multi-center Study of SM-88 in Patients With Metastatic Pancreatic Cancer). Racemetyrosine is a dysfunctional and modified form of the non-essential amino acid tyrosine and an inhibitor of tyrosine hydroxylase (TH; tyrosine 3-monooxygenase), with potential antineoplastic activity. Upon administration, racemetyrosine is specifically taken up by cancer cells through the transporter L-amino acid transferase-1 (LAT1; CD98). As a tyrosine derivative and faulty amino acid protein building block, racemetyrosine prevents protein synthesis in cancer cells. Specifically, this prevents mucin-1 (MUC1) protein synthesis. MUC1 is highly overexpressed by most cancer cells and regulates the increased reactive oxygen species (ROS) in cancer cells created from the altered metabolism that cancer cells utilize, by upregulating key antioxidant defenses and preventing ROS-mediated apoptosis. In the absence of MUC1, ROS levels are increased, leading to an increase in oxidative stress, and induction of apoptosis. Also, being a protective transmembrane protein, MUC1 is part of the protective layer on the outside of cancer cells and plays a key role in shielding the cancer cell from the immune system. The loss of MUC1 compromises the cell membrane, thereby making the cancer cell more vulnerable to be recognized and attacked by the immune system. Normal cells do not regularly take up certain non-essential amino acids, such as tyrosine, but readily convert phenylalanine to tyrosine, so normal healthy cells are not expected to consume racemetyrosine. In addition, racemetyrosine competes with tyrosine at the tyrosine-binding site of TH, thereby inhibiting TH, an enzyme that activates molecular oxygen to catalyze the hydroxylation of tyrosine to dihydroxyphenylalanine (Dopa), which is an intermediate to catecholamine (dopamine, norepinephrine, and epinephrine) production. This inhibits the synthesis of catecholamines. An inhibitor of the enzyme TYROSINE 3-MONOOXYGENASE, and consequently of the synthesis of catecholamines. It is used to control the symptoms of excessive sympathetic stimulation in patients with PHEOCHROMOCYTOMA. (Martindale, The Extra Pharmacopoeia, 30th ed)
Related Compounds
Norepinephrine
Relevance: Metirosine is a tyrosine hydroxylase inhibitor, effectively blocking the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a precursor to norepinephrine. By inhibiting norepinephrine synthesis, metirosine serves as an antihypertensive agent, particularly in treating conditions like pheochromocytoma, where excessive norepinephrine secretion leads to severe hypertension [, ].
Epinephrine
Relevance: Metirosine, by inhibiting tyrosine hydroxylase, indirectly reduces the synthesis of epinephrine []. Although pheochromocytomas primarily secrete norepinephrine, they can also produce epinephrine in smaller quantities. Therefore, metirosine's effect on epinephrine synthesis contributes to its overall efficacy in managing pheochromocytoma-related symptoms.
Norfenefrine
Relevance: Research using rabbit pulmonary arteries explored norfenefrine's interaction with neuronal uptake and release mechanisms in comparison to norepinephrine []. While this study doesn't directly link norfenefrine to metirosine, it provides valuable insights into the pharmacological effects of compounds structurally related to norepinephrine.
Relevance: This terminology emphasizes metirosine's structural similarity to tyrosine and its role in inhibiting tyrosine hydroxylase, the enzyme responsible for the initial step in catecholamine biosynthesis [].
Dopamine
Relevance: Metirosine's inhibition of tyrosine hydroxylase not only affects norepinephrine and epinephrine synthesis but also impacts dopamine production []. The study highlighted in [] investigated the interaction between dopamine and acetylcholine in the brain and how dopamine antagonists like SCH 23390, influence this interaction. While this research doesn't directly involve metirosine, it underscores the interconnectedness of catecholamine pathways and provides insights into the broader implications of disrupting these pathways.
Phenoxybenzamine
Relevance: Phenoxybenzamine is frequently used in conjunction with metirosine for the preoperative management of pheochromocytoma [, , ]. The combination of these drugs helps to effectively control blood pressure and reduce the risk of hypertensive crises during surgery.
Doxazosin
Relevance: Like phenoxybenzamine, doxazosin is considered an alternative to metirosine for controlling blood pressure in patients with pheochromocytoma [].
Prazosin
Relevance: Prazosin, alongside doxazosin, is mentioned as a potential alternative to metirosine in managing hypertension associated with pheochromocytoma [].
Labetalol
Relevance: Labetalol is presented as an alternative treatment option for pheochromocytoma []. Its combined α- and β-blocking properties make it suitable for controlling both heart rate and blood pressure, which are significantly elevated in this condition.
Dihydropyridine Calcium Channel Blockers
Relevance: These medications are mentioned as potential alternatives to traditional α-blockers like metirosine in managing pheochromocytoma-related hypertension []. Their mechanism of action, which involves reducing vascular resistance, offers a different approach to blood pressure control in this context.
Classification
Metirosine is classified as a tyrosine hydroxylase inhibitor and is categorized under antihypertensive agents. It is also recognized as an amino acid derivative due to its structural relation to the amino acid tyrosine.
Synthesis Analysis
The synthesis of metirosine has been the subject of various studies and patents aimed at improving yield and purity. A notable method involves a stereoselective synthesis process that allows for the production of diastereomers and enantiomers in high purity. The general synthetic route includes:
Starting Materials: The synthesis begins with a precursor compound that contains a side chain suitable for modification.
Reagents: Cyanide ions are often used in the reaction to facilitate the formation of key intermediates.
Purification Steps: Following initial reactions, products are purified through recrystallization techniques using specific solvent systems like isobutyl alcohol to achieve desired diastereomeric purity levels.
The synthesis can achieve over 70% diastereomeric purity through careful control of reaction conditions, including temperature and concentration.
Molecular Structure Analysis
Metirosine has a chemical formula of C10H13NO3 and a molecular weight of approximately 195.215 g/mol. The structure features:
Amino Group: Present at one end, characteristic of amino acids.
Hydroxyl Group: Attached to the aromatic ring, which is essential for its biological activity.
Methyl Group: Substituted at the α-position where a hydrogen atom would typically be found in tyrosine.
The stereochemistry is significant; metirosine exists predominantly in its S-form (2-(S)-α-methyltyrosine), which is biologically active.
Chemical Reactions Analysis
Metirosine participates in several chemical reactions primarily related to its role as an inhibitor:
Inhibition Reaction: It competes with tyrosine at the active site of tyrosine hydroxylase, leading to decreased conversion rates of tyrosine to DOPA.
Metabolism: Metirosine undergoes minimal biotransformation; less than 1% of an administered dose is metabolized into catechol metabolites. Most of it is excreted unchanged in urine.
Pharmacokinetics: The compound exhibits a half-life ranging from 3.4 to 3.7 hours in humans, with peak plasma concentrations occurring 1-3 hours after oral administration.
Mechanism of Action
The mechanism by which metirosine exerts its effects involves:
Inhibition of Tyrosine Hydroxylase: By binding to the enzyme, metirosine prevents the hydroxylation of tyrosine, thereby reducing the synthesis of catecholamines.
Reduction in Catecholamine Levels: Clinical studies have shown that doses ranging from 600 mg to 4 g per day can lead to a reduction in total catecholamines by 20% to 80%, with maximal effects observed within two to three days after initiation.
Clinical Monitoring: The efficacy is often monitored through urinary excretion levels of catecholamines and their metabolites, providing a quantitative measure of biochemical response.
Physical and Chemical Properties Analysis
Metirosine possesses several notable physical and chemical properties:
Applications
Metirosine finds its primary application in clinical settings:
Treatment of Pheochromocytoma: It is used preoperatively to manage symptoms associated with excessive catecholamine production.
Research Tool: Its mechanism as a tyrosine hydroxylase inhibitor makes it valuable for research into catecholamine-related disorders.
Potential Uses in Other Conditions: While primarily used for pheochromocytoma, ongoing research may explore its efficacy in other conditions characterized by catecholamine dysregulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PTI-801 represents a new class of drugs to treat pain. PTI-801 can minimize the opioid tolerance, dependence or addiction that is often associated with repeat use of oxycodone. It is a combination of oxycodone with ultralow-dose naltrexone, an opioid antagonist.
Poseltinib is under investigation in clinical trial NCT02628028 (A Study of LY3337641 in Rheumatoid Arthritis). Poseltinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential anti-inflammatory activity. Upon administration, poseltinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents the activation of BTK-mediated inflammatory pathways.
Posiphen is under investigation in clinical trial NCT02925650 (Safety, Tolerability, PK and PD of Posiphen® in Subjects With Early Alzheimer's Disease).
Posizolid (AZD2563) is an oxazolidinone antibiotic. In July 2002, after completion of phase I trials in December 2001, AstraZeneca announced that they were no longer pursuing the development of Posizolid, presumably due to negative trial results (though no results were reported). Posizolid is an oxazolidinone antibiotic agent with bactericidal activity against common gram-positive bacteria.